molecular formula C20H24N4O B6106653 N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6106653
M. Wt: 336.4 g/mol
InChI Key: CWVOMXYAMAQGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They are known to exhibit a range of pharmacological effects including antitumor, antimicrobial, anti-inflammatory, and analgesic activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of aminopyrimidines with various reagents, followed by cyclization . Different substituents can be introduced into the structure to create a variety of derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a pyrazole ring . The position and nature of the substituents on these rings can greatly influence the properties of the compound.


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and its substituents. Generally, these compounds can undergo reactions typical for aromatic heterocycles, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. Factors such as lipophilicity, solubility, and stability can be influenced by the nature and position of the substituents on the rings .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can depend on their specific structure and the target they interact with. For example, some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are important regulators of cell cycle and transcription .

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can depend on the specific compound. Like all chemicals, they should be handled with appropriate safety precautions. Some derivatives may have therapeutic potential, but could also have side effects or toxicity .

Future Directions

The study of pyrazolo[1,5-a]pyrimidines is a growing area of research, with potential applications in the treatment of various diseases. Future research may focus on the synthesis of new derivatives, investigation of their biological activities, and development of more effective and safer therapeutic agents .

properties

IUPAC Name

N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-13-12-18(22-16-6-4-5-7-16)24-20(21-13)14(2)19(23-24)15-8-10-17(25-3)11-9-15/h8-12,16,22H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVOMXYAMAQGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.